5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a pyrrolidine ring, a chlorobenzoyl group, a methoxyphenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.
Introduction of the Chlorobenzoyl Group: This step involves the acylation of the pyrrolidine ring using 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Attachment of the Methoxyphenyl Group: This step involves the coupling of the oxadiazole ring with 4-methoxyphenyl derivatives using appropriate coupling reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole: Lacks the methoxy group, which may affect its biological activity.
5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-hydroxyphenyl)-1,2,4-oxadiazole: Contains a hydroxy group instead of a methoxy group, potentially altering its reactivity and interactions.
Uniqueness
The presence of the methoxy group in 5-[1-(3-Chlorobenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole enhances its lipophilicity and may improve its ability to cross cell membranes, making it a unique candidate for drug development.
Properties
IUPAC Name |
(3-chlorophenyl)-[2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-26-16-9-7-13(8-10-16)18-22-19(27-23-18)17-6-3-11-24(17)20(25)14-4-2-5-15(21)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUXBXVOYKCSEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCCN3C(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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